3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne
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Overview
Description
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne is a fluorinated organic compound characterized by the presence of trifluoromethyl and heptafluoropropoxy groups attached to a prop-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne typically involves the reaction of 3,3,3-trifluoropropyne with heptafluoropropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Substitution: The trifluoromethyl and heptafluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield epoxides, while reduction could produce alkanes or alkenes
Scientific Research Applications
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne involves its interaction with specific molecular targets and pathways. The trifluoromethyl and heptafluoropropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-propyne: A simpler analog with only a trifluoromethyl group.
Heptafluoropropyl alcohol: Contains the heptafluoropropoxy group but lacks the prop-1-yne backbone.
Trifluoromethyl acetylene: Another fluorinated alkyne with different substituents.
Uniqueness
3,3,3-Trifluoro-1-(heptafluoropropoxy)prop-1-yne is unique due to the combination of trifluoromethyl and heptafluoropropoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
63904-22-3 |
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Molecular Formula |
C6F10O |
Molecular Weight |
278.05 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(3,3,3-trifluoroprop-1-ynoxy)propane |
InChI |
InChI=1S/C6F10O/c7-3(8,9)1-2-17-6(15,16)4(10,11)5(12,13)14 |
InChI Key |
JOGHKQZINRPBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(#COC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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